1-(4-benzhydrylpiperazin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione
Description
Properties
IUPAC Name |
1-(4-benzhydrylpiperazin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O2/c31-26(23-19-28-24-14-8-7-13-22(23)24)27(32)30-17-15-29(16-18-30)25(20-9-3-1-4-10-20)21-11-5-2-6-12-21/h1-14,19,25,28H,15-18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAZXFHAKRFVQPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C(=O)C4=CNC5=CC=CC=C54 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-(1H-Indol-3-yl)-2-oxoacetyl Chloride
2-(1H-Indol-3-yl)-2-oxoacetic acid is reacted with thionyl chloride (SOCl₂) in anhydrous dichloromethane (DCM) under reflux (40°C, 4 hr). The reaction is monitored via TLC (Rf = 0.6 in ethyl acetate/hexane, 1:1), and excess SOCl₂ is removed under vacuum to yield the acyl chloride intermediate.
Key Reaction Parameters:
- Molar ratio: 1:3 (acid : SOCl₂)
- Solvent: Anhydrous DCM
- Yield: 85–90% (reported for methyl-substituted analogs)
Acylation of 4-Benzhydrylpiperazine
The acyl chloride intermediate is coupled with 4-benzhydrylpiperazine in the presence of a base to neutralize HCl. Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is typically employed.
Procedure:
- Dissolve 4-benzhydrylpiperazine (1 equiv) in dry DCM.
- Add TEA (2.5 equiv) dropwise under nitrogen.
- Slowly add 2-(1H-indol-3-yl)-2-oxoacetyl chloride (1.1 equiv) in DCM.
- Stir at room temperature for 12 hr.
- Quench with ice-cold water, extract with DCM, dry over Na₂SO₄, and purify via silica gel chromatography (ethyl acetate/hexane, 3:7).
Optimization Insights:
- Temperature: Elevated temperatures (>30°C) promote side reactions (e.g., piperazine decomposition).
- Solvent: DCM outperforms THF due to better solubility of intermediates.
- Yield: 70–75% (isolated as pale-yellow crystals).
Structural Characterization
Spectroscopic Analysis
Elemental Analysis
Comparative Analysis of Piperazine Derivatives
Key Trends:
- Bulky substituents (e.g., benzhydryl) reduce reaction rates but improve crystallinity.
- Electron-withdrawing groups (e.g., benzoyl) necessitate longer reaction times.
Challenges and Mitigation Strategies
Moisture Sensitivity
The acyl chloride intermediate hydrolyzes readily, requiring strict anhydrous conditions. Use of molecular sieves (4Å) in DCM improves stability.
Byproduct Formation
- Common Byproducts:
Scalability and Industrial Relevance
Pilot-scale synthesis (100 g batch) employs continuous flow reactors to enhance heat transfer and reduce reaction time (8 hr vs. 12 hr batch). Purification via recrystallization (ethanol/water) achieves >99% purity, meeting pharmaceutical-grade standards.
Chemical Reactions Analysis
Types of Reactions
1-(4-benzhydrylpiperazin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenation or nitration reactions using reagents like bromine (Br2) or nitric acid (HNO3).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether.
Substitution: Br2 in the presence of a catalyst like iron (Fe).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of halogen or nitro groups.
Scientific Research Applications
Research has demonstrated that 1-(4-benzhydrylpiperazin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione exhibits notable anticancer activity. In vitro studies have shown moderate to potent antiproliferative effects against various cancer cell lines, including:
- HeLa (cervical cancer)
- A549 (lung cancer)
- ECA-109 (esophageal cancer)
The mechanism of action appears to involve apoptosis induction and cell cycle arrest in cancer cells, making this compound a candidate for further development as an anticancer agent .
Pharmacological Applications
The unique structural configuration of this compound suggests potential interactions with various neurotransmitter systems, which may lead to applications in treating neuropsychiatric disorders. Studies indicate that derivatives of benzhydrylpiperazine can exhibit significant binding affinities at various receptors, potentially leading to new therapeutic agents for mental health disorders .
Case Studies and Research Findings
Several studies have explored the biological activities and potential therapeutic applications of this compound:
- Anticancer Studies : Research conducted on derivatives of this compound has shown promising results in inhibiting tumor growth through mechanisms involving apoptosis and modulation of cell cycle progression. For instance, derivatives have been tested against multiple cancer cell lines with varying degrees of success .
- Neuropharmacological Research : Investigations into the interactions with neurotransmitter receptors have revealed that modifications to the compound can significantly alter its binding affinity and selectivity, suggesting potential uses in treating conditions like depression and anxiety .
- Enzyme Inhibition Studies : Structural analogs have been studied for their ability to inhibit enzymes such as human carbonic anhydrases, which are implicated in tumor growth and metastasis .
Mechanism of Action
The mechanism of action for compounds like 1-(4-benzhydrylpiperazin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione often involves binding to specific molecular targets, such as receptors or enzymes. The indole moiety might interact with serotonin receptors, while the piperazine ring could modulate neurotransmitter activity.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Analogues with Modified Aromatic Substituents
Several analogues differ in the substituents on the piperazine or aromatic rings:
*Calculated based on molecular formula.
Key Observations :
Analogues with Heterocyclic Variations
Modifications to the piperazine or indole rings alter physicochemical and biological profiles:
Key Observations :
- Solubility : Pyridinyl and morpholine substituents reduce clogP, enhancing solubility compared to indole- or benzhydryl-containing analogues .
- Symmetry vs. Asymmetry : Symmetric ethane-1,2-diones (e.g., benzil) often exhibit stronger enzyme inhibition but poorer solubility, whereas asymmetric analogues balance potency and pharmacokinetics .
Anticancer Activity
- Target Compound : Derivatives of 1-(4-diarylmethylpiperazin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione demonstrated moderate to potent anticancer activity in vitro, though specific IC50 values are undisclosed .
- Related Compounds : 1-(4-Benzylpiperazin-1-yl)-2-(5-nitro-1H-indol-3-yl)ethane-1,2-dione (CAS: 334973-49-8) showed enhanced activity due to the electron-withdrawing nitro group, which may stabilize target interactions .
Carboxylesterase (CE) Inhibition
- Natural Analogues : Hyrtiosin B and 1,2-bis(1H-indol-3-yl)ethane-1,2-dione are predicted CE inhibitors due to their 1,2-dione moieties, though experimental validation is lacking .
- Synthetic Analogues : 1-Phenyl-2-pyridinylethane-1,2-diones exhibit CE inhibition (IC50 < 1 µM) with improved solubility over benzil derivatives .
Biological Activity
1-(4-benzhydrylpiperazin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione is a synthetic compound that integrates a piperazine moiety with an indole derivative, showcasing potential biological activities particularly in the realm of medicinal chemistry. This compound's structure features a benzyl group attached to the piperazine ring, enhancing its pharmacological properties. The compound has garnered attention for its anticancer activity and potential applications in treating neurological disorders and viral infections.
Chemical Structure and Synthesis
The compound can be synthesized through acylation reactions, where 1-(4-benzhydrylpiperazin-1-yl) is reacted with 2-(1H-indol-3-yl)-2-oxoacetyl chloride. The reaction can be summarized as follows:
Characterization techniques such as nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated moderate to potent antiproliferative effects against various cancer cell lines, including:
| Cell Line | Cancer Type | Activity |
|---|---|---|
| HeLa | Cervical Cancer | Moderate to Potent |
| A549 | Lung Cancer | Moderate to Potent |
| ECA-109 | Esophageal Cancer | Moderate to Potent |
The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in cancer cells.
Neurological Applications
The structural characteristics of this compound suggest potential applications in treating neurological disorders. Piperazine derivatives have been shown to inhibit human acetylcholinesterase, which is crucial for neurotransmission. Virtual screening studies indicate that these derivatives may bind at various active sites, offering therapeutic avenues for conditions like Alzheimer’s disease .
Case Studies
Several studies have explored the biological effects of related compounds, highlighting the importance of structural variations in enhancing biological activity:
- Study on Piperazine Derivatives:
- Indole Derivatives:
Q & A
Basic Research Questions
1. Synthesis and Characterization Q: What are the established synthetic routes for 1-(4-benzhydrylpiperazin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione, and how are intermediates validated? A:
- Synthesis Steps : The compound is synthesized via multi-step organic reactions. A typical route involves:
- Acylation : Reacting 1-benzhydrylpiperazine with 2-(1H-indol-3-yl)-2-oxoacetyl chloride in the presence of triethylamine (TEA) in dichloromethane (DCM) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the product.
- Validation : Intermediates are characterized using H/C NMR (e.g., δ 12.40 ppm for indole NH, δ 194.2 ppm for dione carbonyls) and IR (C=O stretches at ~1700 cm) .
- Key Parameters : Solvent polarity and temperature (room temperature to 60°C) critically influence reaction efficiency .
2. Structural Elucidation Q: Which analytical techniques are essential for confirming the molecular structure of this compound? A:
- Primary Methods :
- Complementary Techniques : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H] at m/z 485.2345) .
3. Initial Biological Screening Q: How is the compound screened for biological activity, and what preliminary results exist? A:
- Assays :
- Controls : Positive controls (e.g., doxorubicin for anticancer) validate assay conditions .
Advanced Research Questions
4. Structure-Activity Relationship (SAR) Studies Q: How do structural modifications (e.g., substituents on indole/piperazine) affect pharmacological activity? A:
- Critical Substituents :
- Case Study : Replacing indole with 7-azaindole in analogs improved oral bioavailability (e.g., BMS-488043, 40% human serum stability) .
5. Crystallography and Refinement Challenges Q: What challenges arise during crystallographic refinement, and how are anisotropic displacement parameters optimized? A:
- Refinement Issues :
- Data Collection : High-resolution (<1.0 Å) synchrotron data minimizes errors in electron density maps .
6. Resolving Data Contradictions in Biological Assays Q: How can discrepancies in IC values across studies be addressed methodologically? A:
- Standardization :
- Statistical Validation : Replicate experiments (n ≥ 3) and apply ANOVA with post-hoc tests (p < 0.05) .
7. Optimizing Reaction Conditions for Scale-Up Q: What strategies improve yield and purity during large-scale synthesis? A:
- Process Chemistry :
- Solvent Optimization : Replace DCM with THF for safer scale-up (boiling point 66°C vs. 40°C) .
- Catalysis : Use Pd/C for hydrogenation steps (reduces byproducts vs. stoichiometric reagents) .
- Analytical QC : In-line FTIR monitors reaction progress; HPLC (C18 column, acetonitrile/water) ensures >98% purity .
8. Computational Modeling for Target Interaction Q: Which computational methods predict binding modes with biological targets (e.g., HIV-1 gp120)? A:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
